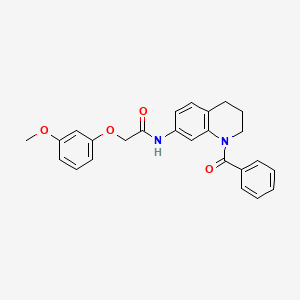
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide, also known as N-benzoyl-2-methoxyphenoxyacetamide (BMPAA), is a novel synthetic compound that has been studied for its potential applications in biomedical and pharmacological research. BMPAA is a member of the quinoline family, which is composed of a wide range of compounds with diverse biological activities. BMPAA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, BMPAA has been used in the laboratory as a substrate for a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
BMPAA has been studied for its potential applications in biomedical and pharmacological research. It has been used as a substrate in a variety of biochemical and physiological studies, including studies of the effects of BMPAA on cell proliferation, apoptosis, and inflammation. Additionally, BMPAA has been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. BMPAA has also been used in the laboratory as a substrate for a variety of biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of BMPAA is not yet fully understood. However, it is believed that BMPAA may act by binding to and blocking the activity of certain enzymes involved in the regulation of cell proliferation and apoptosis. Additionally, BMPAA may also interact with certain receptors, such as the estrogen receptor, and may act as an agonist or antagonist depending on the context.
Biochemical and Physiological Effects
BMPAA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have shown that BMPAA can inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cell lines. Additionally, BMPAA has been shown to inhibit the activity of certain enzymes involved in the regulation of cell proliferation and apoptosis. BMPAA has also been shown to possess anti-inflammatory and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
BMPAA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. Additionally, BMPAA has been used in a variety of biochemical and physiological studies. However, there are some limitations to the use of BMPAA in laboratory experiments. BMPAA is not stable in solution and must be stored in a dry, airtight container. Additionally, BMPAA is not very soluble in water and must be dissolved in a suitable solvent before use.
Orientations Futures
The potential applications of BMPAA are vast and there are numerous areas of research that could be explored in the future. One potential area of research is the development of new and improved synthesis methods for BMPAA. Additionally, further studies could be conducted to better understand the mechanism of action of BMPAA and to identify new and improved therapeutic applications. Additionally, further research could be conducted to explore the potential of BMPAA as an anti-inflammatory, anti-cancer, and anti-microbial agent. Finally, further research could be conducted to explore the potential of BMPAA in the treatment of other diseases and conditions.
Méthodes De Synthèse
BMPAA can be synthesized using a variety of methods. One common method involves the reaction of benzoyl chloride with 2-(3-methoxyphenoxy)acetic acid in the presence of anhydrous potassium carbonate. This reaction occurs in two steps, with the first step involving the formation of the benzoyl ester and the second step involving the formation of the quinoline ring. The reaction is typically carried out at room temperature and yields a product with a purity of greater than 95%.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-10-5-11-22(16-21)31-17-24(28)26-20-12-13-23-19(15-20)9-6-14-27(23)25(29)18-7-3-2-4-8-18/h2-5,7-8,10-13,15-16H,6,9,14,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URELSYCHGHXJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B6561352.png)
![N-[(3-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B6561353.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561361.png)
![N-[(3-methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6561368.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561375.png)
![methyl 3-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6561381.png)
![N-[(3-methoxyphenyl)methyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6561386.png)
![2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561404.png)
![7-chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6561419.png)
![6-({4-[2-(3-methoxyphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561420.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561422.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561435.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561449.png)